1-Amino-3-methyl-indan-1-carboxylic acid
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Overview
Description
1-Amino-3-methyl-indan-1-carboxylic acid is an organic compound that belongs to the indane family. Indane derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features an indane core with an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-methyl-indan-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation followed by amination and carboxylation. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-methyl-indan-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indane derivatives.
Scientific Research Applications
1-Amino-3-methyl-indan-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-methyl-indan-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Indanone: Another indane derivative with a ketone group instead of an amino group.
1,3-Indandione: Features two carbonyl groups and is known for its anticoagulant properties.
Uniqueness
1-Amino-3-methyl-indan-1-carboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .
Properties
CAS No. |
1220040-02-7 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-amino-3-methyl-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-6-11(12,10(13)14)9-5-3-2-4-8(7)9/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChI Key |
WJVNCTQTMOGDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)(C(=O)O)N |
Origin of Product |
United States |
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